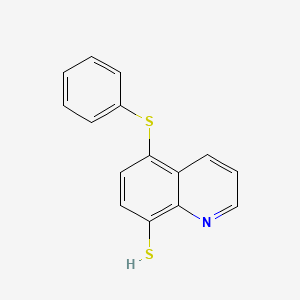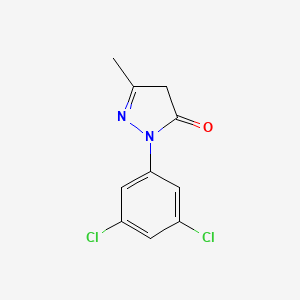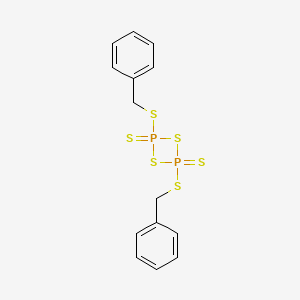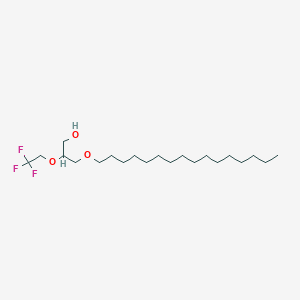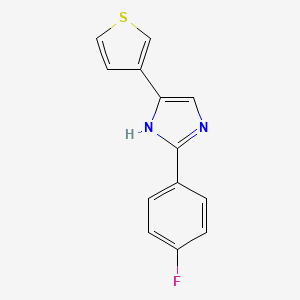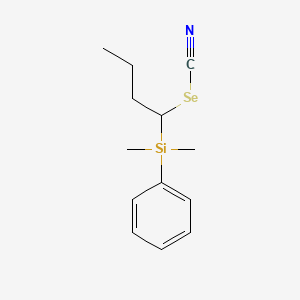
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester is a chemical compound with the molecular formula C13H19NSeSi and a molecular weight of 296.346 g/mol . This compound is part of the selenocyanate family, which is known for its diverse applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester typically involves the reaction of selenocyanic acid with 1-(dimethylphenylsilyl)butyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different seleno-organic compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other seleno-organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester involves its interaction with molecular targets such as enzymes and cellular components. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species that can modulate biological pathways. These interactions can result in various biological effects, including antioxidant activity and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester can be compared with other selenocyanate compounds such as:
- Selenocyanic acid, 1-(trimethylsilyl)butyl ester
- Selenocyanic acid, 1-(dimethylphenylsilyl)propyl ester
These compounds share similar chemical structures but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
100604-91-9 |
|---|---|
Formule moléculaire |
C13H19NSeSi |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-[dimethyl(phenyl)silyl]butyl selenocyanate |
InChI |
InChI=1S/C13H19NSeSi/c1-4-8-13(15-11-14)16(2,3)12-9-6-5-7-10-12/h5-7,9-10,13H,4,8H2,1-3H3 |
Clé InChI |
SPNYVARXLSBSRJ-UHFFFAOYSA-N |
SMILES |
CCCC([Si](C)(C)C1=CC=CC=C1)[Se]C#N |
SMILES canonique |
CCCC([Si](C)(C)C1=CC=CC=C1)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


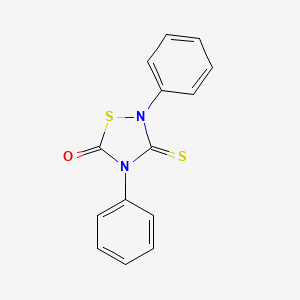
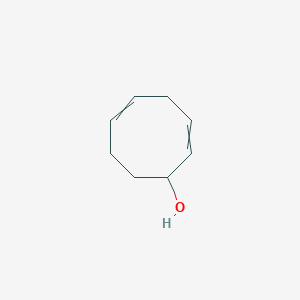
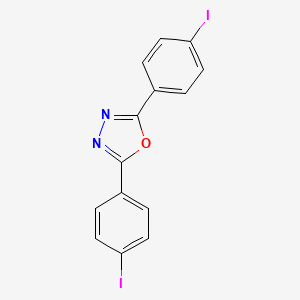
![Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-](/img/structure/B3044896.png)

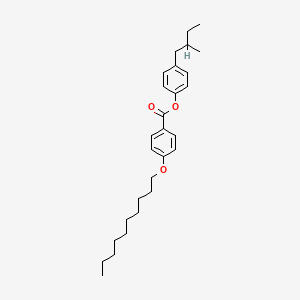
![4-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B3044900.png)
